
3-(2,4-dimethylthiazol-5-yl)-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide
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Description
3-(2,4-dimethylthiazol-5-yl)-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H20N4OS and its molecular weight is 340.45. The purity is usually 95%.
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Biological Activity
The compound 3-(2,4-dimethylthiazol-5-yl)-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a pyrazole core substituted with a thiazole ring and a phenylpropyl group. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various pyrazole derivatives against different cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and others. The results showed that compounds with similar structural features to our target compound displayed IC50 values in the micromolar range, suggesting potent anticancer activity.
Table 1: Cytotoxicity of Related Pyrazole Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Pyrazole Derivative A | A549 | 16.70 |
Pyrazole Derivative B | MCF7 | 78.06 |
3-(2,4-dimethylthiazol-5-yl) | A549 | TBD |
3-(2,4-dimethylthiazol-5-yl) | MCF7 | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored. In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrazole compounds significantly reduced inflammation in treated subjects compared to control groups.
Table 2: Anti-inflammatory Activity Results
Compound | Dose (mg/kg) | Edema Inhibition (%) |
---|---|---|
Pyrazole Derivative A | 25 | 48.3 |
Pyrazole Derivative B | 50 | 62.1 |
3-(2,4-dimethylthiazol-5-yl) | TBD | TBD |
The proposed mechanism of action for the anticancer activity involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Studies suggest that the thiazole moiety may enhance the interaction with target proteins involved in cell cycle regulation and apoptosis.
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds indicates that modifications to the thiazole and pyrazole rings can significantly influence biological activity. For instance, electron-withdrawing groups on the phenyl ring have been associated with increased potency against cancer cell lines.
Table 3: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Electron-withdrawing groups | Increased potency |
Alkyl substitutions | Variable effects |
Case Study 1: Anticancer Effects
In a recent study published in Journal of Medicinal Chemistry , a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The compound This compound was included in the screening panel, showing promising results comparable to established chemotherapeutic agents.
Case Study 2: In Vivo Anti-inflammatory Study
Another study focused on evaluating the anti-inflammatory effects of this compound using animal models. The results indicated significant reductions in paw edema, supporting its potential as an anti-inflammatory agent.
Properties
CAS No. |
1187634-36-1 |
---|---|
Molecular Formula |
C18H20N4OS |
Molecular Weight |
340.45 |
IUPAC Name |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H20N4OS/c1-12-17(24-13(2)20-12)15-11-16(22-21-15)18(23)19-10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,19,23)(H,21,22) |
InChI Key |
STRAKIRRNVFMFT-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCCCC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.